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Investigating the Role of Adenosine A1 Receptors with FR194921: A Technical Guide

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Introduction

Adenosine is a ubiquitous endogenous purine nucleoside that plays a critical role as a neuromodulator in the central nervous system (CNS) and other tissues. Its physiological effects are mediated by four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[1][2] The Adenosine A1 receptor (A1AR) is the most abundant adenosine receptor in the brain and exhibits a high affinity for adenosine.[1] It is implicated in a wide range of physiological processes, including sleep regulation, neurotransmitter release, and neuronal excitability.[3] Pharmacological modulation of the A1 receptor is a key area of research for potential therapeutic interventions in neurological and cardiovascular diseases.

FR194921, with the chemical name 2-(1-methyl-4-piperidinyl)-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-3(2H)-pyridazinone, has emerged as a potent, selective, and orally active non-xanthine antagonist for the A1 receptor.[4] Its ability to penetrate the blood-brain barrier makes it an invaluable tool for investigating the central functions of A1 receptors.[4][5] This guide provides an in-depth overview of **FR194921**, its pharmacological profile, its application in experimental settings, and the signaling pathways it modulates.

Pharmacological Profile of FR194921

FR194921 is a competitive antagonist that exhibits high affinity and remarkable selectivity for the adenosine A1 receptor. Its pharmacological characteristics have been well-documented, making it a reliable tool for both in vitro and in vivo studies.



Data Presentation: Binding Affinity and Selectivity

The selectivity of **FR194921** for the A1 receptor over other adenosine receptor subtypes is a key feature. The compound shows potent affinity for the A1 receptor with negligible interaction with A2A and A3 receptors.[4] This high selectivity minimizes off-target effects, allowing for precise investigation of A1 receptor-mediated pathways. There are no significant species differences in its binding affinity among humans, rats, and mice.[4]

| Parameter | Receptor Subtype | Value | Species |
|--|------------------|-------------------|-------------------|
| K _i (Inhibitor Constant) | Adenosine A1 | 6.6 nM | Human, Rat, Mouse |
| Adenosine A2A | 5400 nM | Human, Rat, Mouse | |
| Adenosine A3 | No Affinity | Human, Rat, Mouse | |
| Data sourced from MedChemExpress and Maemoto T, et al. (2004).[4][5] | | | _ |

Data Presentation: Pharmacokinetic Properties

FR194921 is characterized by its excellent oral bioavailability and brain penetrability, which are critical for in vivo research.[4]

| Parameter | Value | Conditions |
|---|--------------|------------------|
| Administration Route | Oral (p.o.) | 32 mg/kg in rats |
| AUC (Area Under Curve) | 6.91 μg·h/mL | - |
| C _{max} (Max Concentration) | 2.13 μg/mL | - |
| T _{max} (Time to Max) | 0.63 h | - |
| Bioavailability (BA) | 60.6% | - |
| Data sourced from GlpBio and Kuroda S, et al. (2001).[6] | | |



Adenosine A1 Receptor Signaling Pathway

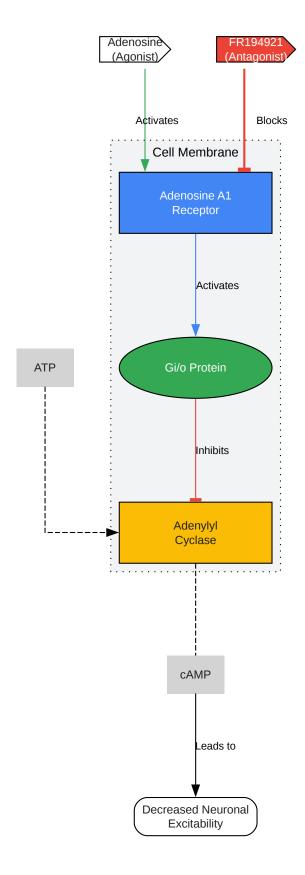
The A1 receptor is a canonical member of the Gi/o family of G protein-coupled receptors.[3][7] Upon activation by an agonist like adenosine, the receptor initiates a signaling cascade that primarily leads to inhibitory effects on the cell.

Mechanism:

- Agonist Binding: Adenosine binds to the A1 receptor.
- G Protein Activation: The receptor-agonist complex catalyzes the exchange of GDP for GTP on the associated Gi/o protein, causing the dissociation of the $G\alpha_i/_o$ and $G\beta\gamma$ subunits.
- Downstream Effects:
 - The activated Gα_i/_o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][8]
 - The Gβγ subunit can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization.
 - The Gβy subunit can also inhibit N-, P-, and Q-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.[3]
 - Activation can also stimulate the mitogen-activated protein kinase (MAPK) pathway.

As an antagonist, **FR194921** binds to the A1 receptor but does not induce this conformational change, thereby blocking adenosine from binding and preventing the initiation of this inhibitory signaling cascade.





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Caption: Adenosine A1 receptor inhibitory signaling pathway and FR194921 antagonism.



Experimental Protocols

FR194921 is frequently used in competitive binding assays to determine the affinity of other compounds for the A1 receptor or to quantify receptor density.

Key Experiment: Radioligand Competitive Binding Assay

This protocol outlines a typical procedure to determine the inhibitor constant (K_i) of a test compound using **FR194921** as a competitor against a known A1 receptor radioligand, such as [³H]DPCPX (8-cyclopentyl-1,3-dipropylxanthine).

Objective: To measure the binding affinity of FR194921 for the adenosine A1 receptor.

Materials:

- Tissue or cell membranes expressing A1 receptors (e.g., from rat brain cortex or CHO cells).
- Radioligand: [3H]DPCPX.
- Cold (unlabeled) competitor: FR194921.
- Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
- Adenosine Deaminase (ADA): To remove endogenous adenosine.
- Glass fiber filters (e.g., Whatman GF/B).
- Scintillation fluid and vials.
- Filtration manifold and scintillation counter.

Methodology:

- Membrane Preparation:
 - Homogenize tissue (e.g., rat brain cortex) in ice-cold buffer.



- Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
- Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
- Wash the membrane pellet by resuspension and re-centrifugation.
- Resuspend the final pellet in assay buffer to a known protein concentration (determined by Bradford or BCA assay).
- Pre-treat membranes with ADA (e.g., 2 IU/mL) for 30 minutes at 37°C to degrade endogenous adenosine.

Assay Setup:

- Prepare serial dilutions of the competitor, FR194921, in assay buffer.
- Set up assay tubes (in triplicate) for:
 - Total Binding: Membranes + [³H]DPCPX + Buffer.
 - Non-specific Binding (NSB): Membranes + [3H]DPCPX + a high concentration of a non-radioactive A1 antagonist (e.g., 10 μM DPCPX).
 - Competition Binding: Membranes + [3H]DPCPX + varying concentrations of **FR194921**.
- Add a constant, low concentration of [3H]DPCPX (near its K-value) to each tube.

Incubation:

- Incubate all tubes at a controlled temperature (e.g., 25°C) for a sufficient period to reach equilibrium (e.g., 60-120 minutes).
- Separation and Quantification:
 - Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, separating bound from free radioligand.
 - Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

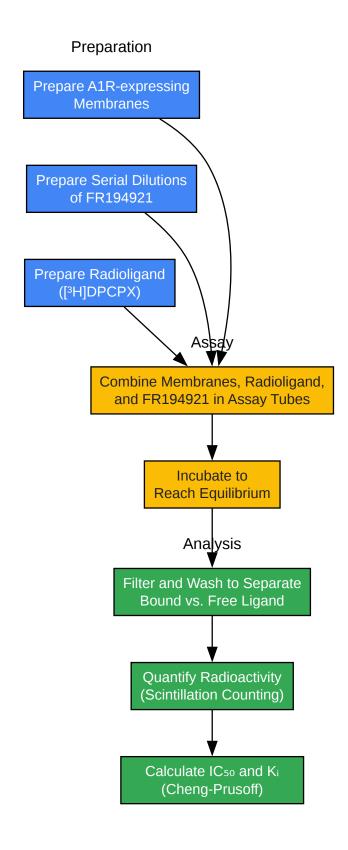
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- Place the filters into scintillation vials, add scintillation fluid, and allow to equilibrate.
- Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
- Data Analysis:
 - Calculate Specific Binding = Total Binding Non-specific Binding.
 - Plot the percentage of specific binding as a function of the log concentration of FR194921.
 - Fit the data to a one-site competition curve using non-linear regression to determine the IC₅₀ value (the concentration of FR194921 that inhibits 50% of specific radioligand binding).
 - Calculate the inhibitor constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_-)$, where [L] is the concentration of the radioligand and K_- is its dissociation constant.





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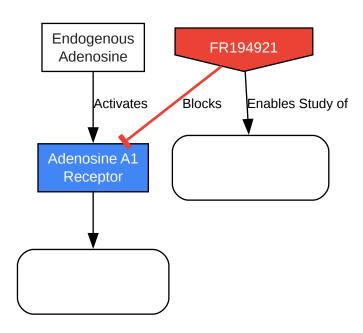
Caption: Workflow for a competitive radioligand binding assay using **FR194921**.



Applications in Research

The unique properties of **FR194921** have made it a valuable pharmacological tool for elucidating the role of central A1 receptors.

- Cognitive Enhancement: In preclinical models, oral administration of **FR194921** has been shown to significantly ameliorate memory deficits induced by scopolamine.[4][5] This suggests that blocking A1 receptors can enhance cognitive function, highlighting a potential therapeutic avenue for dementia.[4]
- Anxiolytic Activity: FR194921 has demonstrated specific anxiolytic (anxiety-reducing) effects
 in animal models like the social interaction test and the elevated plus maze, without causing
 significant changes to general behavior.[4]
- In Vivo Antagonism: Studies have shown that FR194921 effectively reverses the hypolocomotion (reduced movement) induced by A1 receptor agonists, confirming its antagonist action in a living system.[4][5]
- PET Imaging: A carbon-11 labeled version, [¹¹C]FR194921, has been successfully synthesized and used as a positron emission tomography (PET) tracer for imaging and quantifying A1 receptors in the brains of rats and monkeys, demonstrating its utility in non-invasive clinical and research imaging.[9]





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Caption: Logical role of **FR194921** in blocking A1R to study physiological outcomes.

Conclusion

FR194921 is a robust and highly selective pharmacological tool for the investigation of adenosine A1 receptors. Its potent antagonist activity, favorable pharmacokinetic profile, and utility in a range of experimental paradigms—from in vitro binding assays to in vivo behavioral studies and PET imaging—make it an indispensable compound for researchers in neuroscience, pharmacology, and drug development. The continued use of **FR194921** will undoubtedly lead to a deeper understanding of the multifaceted role of the A1 receptor in health and disease.

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